molecular formula C11H9BrN2O2 B2395740 Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate CAS No. 2089652-13-9

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate

Cat. No.: B2395740
CAS No.: 2089652-13-9
M. Wt: 281.109
InChI Key: KLGMPPDBSSRDNL-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromo-1,6-naphthyridine-3-carboxylate typically involves the bromination of 1,6-naphthyridine followed by esterification. One common method includes the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 8-position. This is followed by esterification with ethyl chloroformate to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form naphthyridine derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed:

  • Substituted naphthyridines
  • Naphthyridine oxides
  • Naphthyridine derivatives
  • Carboxylic acids

Scientific Research Applications

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activities.

Properties

IUPAC Name

ethyl 8-bromo-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGMPPDBSSRDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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